Bis(diphenylphosphino)methane
Overview
Description
Bis(diphenylphosphino)methane, also known as methylenebis(diphenylphosphine), is an organophosphorus compound with the chemical formula CH₂(PPh₂)₂. This compound is a white crystalline powder and is widely used in inorganic and organometallic chemistry as a ligand. It is particularly known for its ability to form chelating complexes with metals, which makes it valuable in various chemical reactions and industrial applications .
Scientific Research Applications
Bis(diphenylphosphino)methane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination compounds and metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound complexes, particularly in drug delivery and imaging.
Mechanism of Action
Target of Action
Bis(diphenylphosphino)methane (DPPM) is an organophosphorus compound that primarily targets metals . It acts as a chelating ligand, meaning it can bond to metals with two phosphorus donor atoms .
Mode of Action
DPPM interacts with its targets by forming a four-membered ring with the constituents MP2C . This interaction promotes the formation of bimetallic complexes that feature five-membered M2P2C rings . The natural bite angle of DPPM is 73° .
Biochemical Pathways
The biochemical pathways affected by DPPM are primarily related to the formation of bimetallic complexes . The formation of these complexes can have downstream effects on various biochemical processes, particularly those involving metal ions.
Pharmacokinetics
It is known that dppm is a white, crystalline powder that is insoluble in water
Result of Action
The primary result of DPPM’s action is the formation of bimetallic complexes . These complexes can have various molecular and cellular effects, depending on the specific metals involved and the environmental context.
Action Environment
The action, efficacy, and stability of DPPM can be influenced by various environmental factors. For example, its ability to form complexes may be affected by the presence and concentration of specific metal ions. Additionally, as DPPM is air sensitive , its stability and reactivity may be influenced by exposure to air.
Safety and Hazards
Dppm is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Dppm has been studied for its ability to activate H2, with the substitution of the dppm bridge improving the reaction efficiency . The bifunctional design of the ligand, featuring orthogonal donor atoms (N vs. P) and a high steric demand, is highly promising for the construction of advanced metal and main group complexes .
Preparation Methods
Bis(diphenylphosphino)methane can be synthesized through several methods. One common synthetic route involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
In industrial settings, the production of this compound may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Bis(diphenylphosphino)methane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The ligand can be oxidized to form the corresponding oxides and sulfides, such as CH₂[P(E)Ph₂]₂ (E = O, S).
Reduction: The methylene group in this compound is mildly acidic and can be deprotonated to form diphosphinomethanide derivatives.
Substitution: The compound can participate in substitution reactions to form various coordination complexes with metals.
Common reagents used in these reactions include oxidizing agents like oxygen or sulfur, and bases for deprotonation. The major products formed from these reactions are typically metal complexes, which are valuable in catalysis and other applications.
Comparison with Similar Compounds
Bis(diphenylphosphino)methane can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane (dppe): This compound has a similar structure but with an ethylene bridge instead of a methylene bridge. It forms different coordination complexes and has distinct reactivity.
Bis(ditertiaryphosphino)thioethers: These compounds have a sulfur atom replacing the methylene backbone, which alters their stability and electronic properties.
1,1-Bis(diphenylphosphino)ethane (dppm): This compound is similar but has different substituents on the phosphorus atoms, leading to variations in its coordination chemistry and applications.
This compound is unique due to its specific bite angle and the stability of its metal complexes, making it particularly valuable in catalysis and coordination chemistry.
Properties
IUPAC Name |
diphenylphosphanylmethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCDBGRZEKYHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174766 | |
Record name | Methylenebis(diphenylphosphine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |
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Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Methylenebis(diphenylphosphine) | |
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CAS No. |
2071-20-7 | |
Record name | Bis(diphenylphosphino)methane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2071-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1-Bis(diphenylphosphino)methane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002071207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(diphenylphosphino)methane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147767 | |
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Record name | Methylenebis(diphenylphosphine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenebis[diphenylphosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.541 | |
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Record name | 1,1-BIS(DIPHENYLPHOSPHINO)METHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5O2HZR38V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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